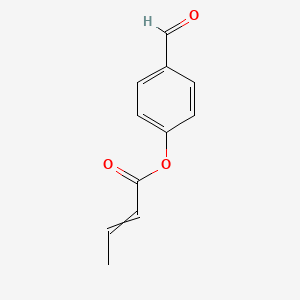
4-Formylphenyl but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylphenyl but-2-enoate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a but-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl but-2-enoate typically involves the esterification of 4-formylphenol with but-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Formylphenyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 4-Formylphenyl but-2-enoic acid.
Reduction: 4-Hydroxymethylphenyl but-2-enoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Formylphenyl but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.
Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.
Mecanismo De Acción
The mechanism of action of 4-Formylphenyl but-2-enoate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These reactions are facilitated by the electronic properties of the compound, which allow it to interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of the but-2-enoate moiety.
4-Formylphenyl prop-2-enoate: Similar but lacks the but-2-enoate group.
Uniqueness
4-Formylphenyl but-2-enoate is unique due to the presence of both a formyl group and a but-2-enoate moiety. This combination of functional groups provides distinct reactivity patterns and makes it a versatile compound in organic synthesis and material science.
Propiedades
Número CAS |
114636-70-3 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
(4-formylphenyl) but-2-enoate |
InChI |
InChI=1S/C11H10O3/c1-2-3-11(13)14-10-6-4-9(8-12)5-7-10/h2-8H,1H3 |
Clave InChI |
INZRQGVTSMNYHI-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)OC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
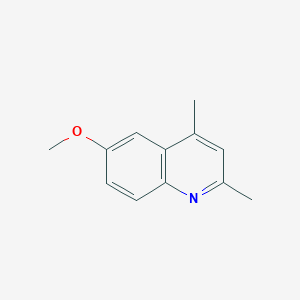
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
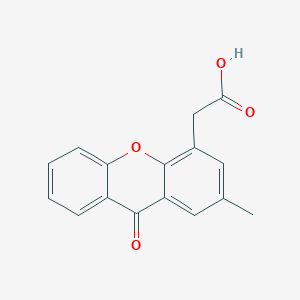
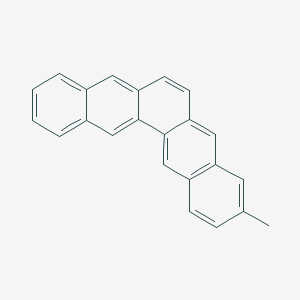
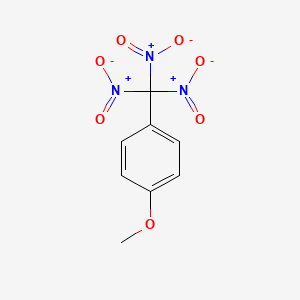
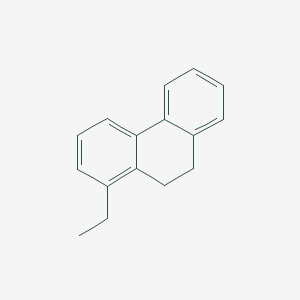
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)
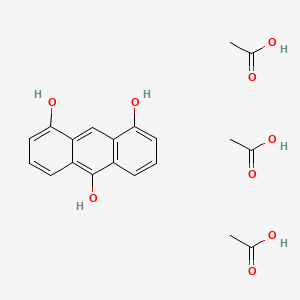
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
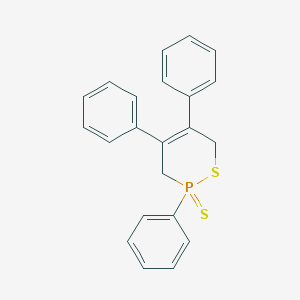
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
